molecular formula C8H8N2O B2493847 3,4-Dihydro-2,7-naphthyridin-1(2H)-one CAS No. 858120-58-8

3,4-Dihydro-2,7-naphthyridin-1(2H)-one

Cat. No.: B2493847
CAS No.: 858120-58-8
M. Wt: 148.165
InChI Key: YGVQSZGFKBWCLY-UHFFFAOYSA-N
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Description

3,4-Dihydro-2,7-naphthyridin-1(2H)-one: is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a bicyclic structure consisting of a pyridine ring fused to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2,7-naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with β-ketoesters, followed by cyclization and reduction steps. The reaction conditions often involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthyridine derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, dihydronaphthyridines, and tetrahydronaphthyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dihydro-2,7-naphthyridin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2,7-naphthyridin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthyridine: A structurally related compound with similar chemical properties.

    3,4-Dihydro-2,6-naphthyridin-1(2H)-one: Another dihydronaphthyridine derivative with comparable reactivity.

    Quinoline: A related heterocyclic compound with a fused pyridine and benzene ring.

Uniqueness

3,4-Dihydro-2,7-naphthyridin-1(2H)-one is unique due to its specific bicyclic structure and the presence of both pyridine and dihydropyridine rings. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

3,4-dihydro-2H-2,7-naphthyridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h1,3,5H,2,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVQSZGFKBWCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-(4-methoxy-benzyl)-3,4-dihydro-2H-[2,7]naphtyridine-1-on (1.63 g, 6.075 mmol) was suspended in 30 mL of anhydrous toluene, added with p-toluene sulfonic acid monohydrate (4.62 g, 24.30 mmol) and heated to reflux for about 6 hours under the nitrogen atmosphere. The mixture, while being stirred at 0° C., neutralized by adding a saturated solution of sodium carbonate and extracted seven times with 150 mL of 15% MeOH/MC. The resulting organic layer was dried with anhydrous sodium sulfate, filtered and then concentrated. A silica gel column chromatography (7% MeOH/MC) was performed on the resulting residue an dobtained 550 mg (61%) of 3,4-dihydro-2H-[2,7]naphtyridine-1-on in white solid.
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1.63 g
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Synthesis routes and methods II

Procedure details

2-(4-Methoxybenzyl)-3,4-dihydro-2,7-naphthyridin-1(2H)-one (I-65e: 700 mg, 2.6089 mmol) and p-toluene sulphonic acid (1.985 g, 10.436 mmol) in toluene (15 mL) were refluxed for 6 hours. The reaction was monitored by TLC (10% methanol in CHCl3). The reaction mass was neutralized with sodium carbonate solution, distilled off the solvent and added 10% methanol in CHCl3. The solid precipitated was filtered and distilled off the solvent to afford the crude product. Purification by column chromatography on silica gel (7% methanol in DCM) afforded 280 mg of the product (72.53% yield).
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700 mg
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1.985 g
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15 mL
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Yield
72.53%

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